Aspirin Calcium

Descripción general

Descripción

Aspirin calcium, also known as calcium acetylsalicylate, is a derivative of acetylsalicylic acid. It combines the properties of aspirin with the benefits of calcium, making it a unique compound with potential therapeutic applications. Aspirin is widely known for its analgesic, antipyretic, and anti-inflammatory properties, while calcium is essential for various physiological functions, including bone health and muscle function.

Aplicaciones Científicas De Investigación

Vascular Calcification Prevention

Recent studies have highlighted the role of aspirin calcium in alleviating vascular calcification, a significant complication associated with chronic renal failure. Research indicated that aspirin could relieve the calcification of vascular smooth muscle cells (VSMCs) through a heat shock protein-mediated response.

- Study Overview : An in vitro model was established to investigate the effects of aspirin on VSMC calcification induced by osteogenic medium. VSMCs were treated with varying concentrations of aspirin (1 mmol/L and 4 mmol/L) over ten days.

- Results : The treatment significantly reduced intracellular calcium concentration and the expression of osteoblastic markers (OPN and Runx2). The expression of heat shock proteins (HSP70 and HSP90) was enhanced, suggesting a protective mechanism against calcification .

| Parameter | Control Group | Calcified Group | 1 mmol/L Aspirin | 4 mmol/L Aspirin |

|---|---|---|---|---|

| Intracellular Calcium (μg/mg) | 0.14 ± 0.01 | 1.16 ± 0.04 | 0.74 ± 0.05 | 0.93 ± 0.03 |

| OPN Expression | Baseline | Elevated | Reduced | Reduced |

| Runx2 Expression | Baseline | Elevated | Reduced | Reduced |

These findings indicate that this compound may serve as a therapeutic agent to prevent vascular calcification, particularly in patients with renal complications.

Prevention of Preeclampsia

This compound has also been investigated for its effectiveness in preventing preeclampsia, a serious condition that can occur during pregnancy. A randomized clinical trial examined the effects of combined aspirin and calcium supplementation on women with chronic hypertension.

- Study Overview : The trial involved 49 women who received either 100 mg of aspirin plus 2 g of calcium daily or a placebo from 20 weeks of gestation until delivery.

- Results : The incidence of superimposed preeclampsia was reduced by 28.6% in the treatment group compared to the placebo group. Additionally, there was an observed reduction in fetal growth restriction .

| Outcome | Placebo Group (%) | Treatment Group (%) |

|---|---|---|

| Superimposed Preeclampsia | 73.1 | 52.2 |

| Fetal Growth Restriction | High | Significantly Lowered |

These results suggest that this compound can be beneficial in high-risk pregnancies, potentially reducing severe complications for both mothers and infants.

Mechanistic Insights

The mechanisms by which this compound exerts its effects are still under investigation but appear to involve:

- Heat Shock Proteins : Enhanced expression of HSP70 and HSP90 may contribute to the anti-calcification effects observed in vascular smooth muscle cells.

- Calcium Regulation : By modulating intracellular calcium levels, this compound helps maintain vascular health and prevent complications associated with excessive calcification.

Mecanismo De Acción

Target of Action

Aspirin calcium, also known as calcium aspirin, primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins , which are involved in inflammation, pain, and fever .

Mode of Action

This compound exerts its effects by irreversibly inhibiting the COX enzymes . It does this by acetylating a serine residue in the active site of the COX enzyme . This inhibition results in decreased production of prostaglandins and thromboxanes . Unlike other non-steroidal anti-inflammatory drugs (NSAIDs), aspirin’s inhibition of COX is irreversible, leading to a lasting effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects . Additionally, this compound can affect calcium signaling, particularly in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and elimination (ADME). Aspirin is known to be distributed via the blood circulatory system . .

Result of Action

The molecular and cellular effects of this compound’s action include reduced inflammation, pain, and fever due to decreased prostaglandin production . In addition, this compound has been shown to have chemopreventive and apoptosis-inducing effects in cancer cells .

Action Environment

Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of this compound. For instance, coronary artery calcium (CAC) scores can be used to guide aspirin therapy in high-risk patients . Higher CAC is associated with both atherosclerotic cardiovascular disease (ASCVD) and bleeding events, and aspirin use was estimated to result in net harm in individuals at low (<5%) and intermediate (5%-20%) 10-year ASCVD risk and net benefit in those at high (≥20%) ASCVD risk .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of aspirin calcium typically involves the reaction of acetylsalicylic acid with calcium carbonate or calcium hydroxide. The reaction can be represented as follows:

2C9H8O4+CaCO3→(C9H7O4)2Ca+CO2+H2O

In this reaction, acetylsalicylic acid reacts with calcium carbonate to form calcium acetylsalicylate, carbon dioxide, and water. The reaction is typically carried out in an aqueous medium at room temperature.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization and filtration to ensure high purity and quality. The reaction conditions are optimized to maximize yield and minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions: Aspirin calcium undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form acetylsalicylic acid and calcium ions.

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Substitution: The acetyl group in this compound can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Hydrolysis: Acetylsalicylic acid and calcium ions.

Oxidation: Oxidized derivatives of acetylsalicylic acid.

Substitution: Substituted acetylsalicylic acid derivatives.

Comparación Con Compuestos Similares

Acetylsalicylic Acid: The parent compound of aspirin calcium, known for its analgesic, antipyretic, and anti-inflammatory properties.

Calcium Salts: Various calcium salts, such as calcium carbonate and calcium citrate, are used for their calcium content and physiological benefits.

Uniqueness of this compound: this compound combines the therapeutic effects of acetylsalicylic acid with the benefits of calcium, making it a unique compound with potential advantages over its individual components. The combination may enhance the compound’s overall efficacy and provide additional health benefits.

Propiedades

Número CAS |

69-46-5 |

|---|---|

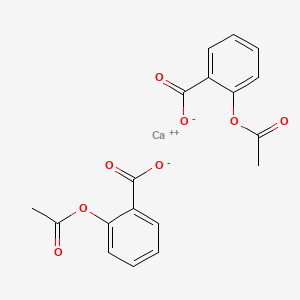

Fórmula molecular |

C18H14CaO8 |

Peso molecular |

398.4 g/mol |

Nombre IUPAC |

calcium;2-acetyloxybenzoate |

InChI |

InChI=1S/2C9H8O4.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |

Clave InChI |

KRALOLGXHLZTCW-UHFFFAOYSA-L |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2] |

SMILES canónico |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2] |

Key on ui other cas no. |

69-46-5 |

Sinónimos |

2-(Acetyloxy)benzoic Acid Acetylsalicylic Acid Acetysal Acid, Acetylsalicylic Acylpyrin Aloxiprimum Aspirin Colfarit Dispril Easprin Ecotrin Endosprin Magnecyl Micristin Polopirin Polopiryna Solprin Solupsan Zorprin |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.